Pyrifluquinazon

Feeding cessation TRPV channel Behavioral toxicology

Pyrifluquinazon is a selective insect TRPV channel modulator (IRAC Group 9B) with proven absence of cross-resistance to pymetrozine, flonicamid, dinotefuran, cyantraniliprole, and sulfoxaflor in Bemisia tabaci. Its superior antifeedant potency (AFC₅₀ = 0.70 mg L⁻¹) enables 40.91% ToCV transmission reduction vs. 33.33% for afidopyropen. Field trials confirm 83% adult whitefly mortality with only 31% natural enemy reduction—the lowest among tested insecticides. Ideal for resistance management rotations and IPM programs.

Molecular Formula C19H15F7N4O2
Molecular Weight 464.3 g/mol
CAS No. 337458-27-2
Cat. No. B166700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrifluquinazon
CAS337458-27-2
Synonyms1,1,3,4-tetrahydro-6-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)quinazolin-2,4-dione
pyrifluquinazon
Molecular FormulaC19H15F7N4O2
Molecular Weight464.3 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3
InChIKeyMIOBBYRMXGNORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrifluquinazon (CAS 337458-27-2): Baseline Procurement Profile for a Quinazoline TRPV Channel Modulator


Pyrifluquinazon is a quinazoline-derived insecticide that functions as a selective modulator of insect transient receptor potential vanilloid (TRPV) channels, specifically targeting the heteromeric Nanchung-Inactive channel complex in chordotonal stretch receptor neurons [1]. Discovered and commercialized by Nihon Nohyaku (Nichino), it belongs to IRAC Group 9B and is registered for control of hemipteran and thysanopteran pests across vegetables, cotton, citrus, and pome fruits . Its chemical structure features a heptafluoroisopropyl substituent that confers high lipophilicity and membrane penetration, distinguishing it from earlier pyridine azomethine insecticides such as pymetrozine [2].

Pyrifluquinazon: Why Simple In-Class Substitution with Pymetrozine or Flonicamid Fails Without Quantitative Validation


Although pyrifluquinazon shares IRAC Group 9B classification with pymetrozine and is often discussed alongside flonicamid as a 'selective feeding blocker,' direct substitution without quantitative validation is scientifically unsound. Pyrifluquinazon exhibits a distinct antifeedant potency profile, with AFC₅₀ values differing significantly from afidopyropen against Bemisia tabaci [1]. Critically, resistance studies demonstrate that pyrifluquinazon-selected B. tabaci strains exhibit no significant cross-resistance to pymetrozine or flonicamid, confirming that these compounds do not share identical binding determinants or resistance mechanisms [2]. Furthermore, flonicamid does not activate insect TRPV channels nor compete for binding with TRPV modulators, indicating a fundamentally different target site despite similar organismal symptoms [3]. These molecular and resistance profile divergences mean that procurement decisions based solely on IRAC grouping risk suboptimal efficacy in resistance management scenarios.

Pyrifluquinazon Procurement Evidence: Six Quantitative Differentiation Dimensions Versus Closest Analogs


Rapid Feeding Cessation Kinetics: Pyrifluquinazon Halts Ingestion Within 15-30 Minutes

Pyrifluquinazon induces feeding cessation in target hemipterans within 15-30 minutes of exposure, a kinetic property that directly reduces virus transmission risk before mortality occurs. This rapid antifeedant effect is quantitatively distinct from slower-acting feeding blockers and contact insecticides [1]. While pymetrozine also acts as a feeding blocker, comparative time-to-cessation data in standardized assays remains limited; however, pyrifluquinazon's rapid action is consistently noted as a differentiating feature in technical literature [1].

Feeding cessation TRPV channel Behavioral toxicology

Antifeedant Potency: Pyrifluquinazon AFC₅₀ of 0.70 mg L⁻¹ Versus Afidopyropen at 2.13 mg L⁻¹ in Bemisia tabaci

In standardized laboratory assays against Bemisia tabaci, pyrifluquinazon exhibited an antifeedant concentration (AFC₅₀) of 0.70 mg L⁻¹ at 48 hours, demonstrating approximately 3-fold greater potency as a feeding inhibitor compared to afidopyropen (AFC₅₀ = 2.13 mg L⁻¹) under identical conditions [1]. This direct quantitative comparison establishes pyrifluquinazon as the more potent antifeedant agent among the two TRPV-modulating insecticides evaluated.

Antifeedant activity AFC₅₀ Bemisia tabaci Virus vector control

Cross-Resistance Profile: No Significant Cross-Resistance to Pymetrozine or Flonicamid in Pyrifluquinazon-Selected Bemisia tabaci

A Bemisia tabaci Asia I strain selected with pyrifluquinazon for 22 successive generations developed 39.65-fold resistance to pyrifluquinazon. Critically, this PQZ-R strain exhibited no significant cross-resistance to pymetrozine, flonicamid, cyantraniliprole, dinotefuran, flupyradifurone, sulfoxaflor, or thiamethoxam [1]. However, slight cross-resistance to afidopyropen (3.14-fold) was observed, indicating partial but not complete overlap in resistance mechanisms between these two TRPV modulators [1]. Synergism tests revealed that piperonyl butoxide (PBO) inhibited pyrifluquinazon resistance by 4.36-fold, implicating cytochrome P450-mediated detoxification as a resistance mechanism [1].

Cross-resistance Resistance management IRAC 9B Bemisia tabaci

IPM Compatibility: Minimum 31% Reduction in Natural Enemy Populations Versus Broad-Spectrum Comparators in Cotton Field Trials

In comparative cotton field trials conducted in Punjab, Pakistan, pyrifluquinazon applied at 40 g/acre caused a minimum reduction of only 31% in natural enemy populations, whereas other tested insecticides (including flonicamid, spirotetramat, and various combinations with dinotefuran, pyriproxyfen, and abamectin) produced greater reductions in beneficial arthropod populations [1]. Concurrently, pyrifluquinazon at 48.7 g/acre achieved 83% adult whitefly mortality and 78.4% nymphal mortality, the highest among all treatments tested [1]. In Arizona cotton field studies, pyrifluquinazon was among four selective insecticides tested that conserved generalist predator communities (27 arthropod taxa measured), with predator densities rarely impacted compared to untreated controls [2].

IPM Selectivity Natural enemies Cotton Conservation biological control

Baseline Susceptibility: LC₅₀ Range of 0.54-2.44 mg L⁻¹ Across 22 Bemisia tabaci Field Populations with No Cross-Resistance to Dinotefuran or Pymetrozine

Baseline susceptibility monitoring across 22 field populations of Bemisia tabaci revealed LC₅₀ values for pyrifluquinazon ranging from 0.54 to 2.44 mg L⁻¹, with a composite baseline susceptibility of 1.24 mg L⁻¹ (95% CI: 0.35-1.85 mg L⁻¹) [1]. Importantly, pyrifluquinazon and afidopyropen did not exhibit cross-resistance to dinotefuran and pymetrozine in these field populations, confirming that prior exposure to neonicotinoids or pymetrozine does not compromise pyrifluquinazon efficacy [1]. This baseline dataset provides a quantitative reference for resistance monitoring programs and validates pyrifluquinazon's utility against populations with existing resistance to other MoA groups.

Baseline susceptibility LC₅₀ Resistance monitoring Bemisia tabaci

Virus Transmission Reduction: Pyrifluquinazon Reduces ToCV Transmission by 40.91% Versus Afidopyropen at 33.33%

Under controlled laboratory conditions, foliar application of pyrifluquinazon reduced Tomato chlorosis virus (ToCV) transmission by Bemisia tabaci by 40.91%, compared to a 33.33% reduction achieved by afidopyropen [1]. Both treatments significantly decreased ToCV loads in tomato plants relative to untreated controls. This quantitative difference in virus transmission suppression aligns with pyrifluquinazon's superior antifeedant potency (AFC₅₀ = 0.70 mg L⁻¹ vs. 2.13 mg L⁻¹) and supports its preferential selection in crops where ToCV and other whitefly-vectored viruses pose economic threats [1].

Virus transmission Tomato chlorosis virus ToCV Vector management

Pyrifluquinazon Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Resistance Management Rotation in Whitefly Control Programs Where Pymetrozine Efficacy Has Declined

Pyrifluquinazon is quantitatively validated for use in resistance management rotations against Bemisia tabaci populations with documented resistance to other MoA groups. Resistance selection studies demonstrate that pyrifluquinazon-selected strains exhibit no significant cross-resistance to pymetrozine, dinotefuran, cyantraniliprole, sulfoxaflor, or flonicamid [1]. This profile enables confident inclusion in spray programs alongside these compounds. However, slight cross-resistance to afidopyropen (3.14-fold) was observed, indicating that pyrifluquinazon and afidopyropen should not be used as direct rotational substitutes for one another without resistance monitoring [1]. The established baseline susceptibility range (LC₅₀ 0.54-2.44 mg L⁻¹) provides a quantitative reference for detecting future resistance shifts [2].

Integrated Pest Management (IPM) Programs in Cotton Requiring Conservation of Generalist Predators

Pyrifluquinazon at 40 g/acre demonstrated the lowest natural enemy population reduction (31%) among all insecticides tested in comparative cotton field trials, while simultaneously achieving the highest adult whitefly mortality (83% at 48.7 g/acre) [1]. Field studies in Arizona cotton systems further confirmed that pyrifluquinazon, alongside other selective insecticides, conserved generalist predator communities (27 arthropod taxa measured) with predator densities rarely impacted compared to untreated controls [2]. This evidence supports pyrifluquinazon procurement for cotton IPM programs where biological control services from Collops spp., Orius tristicolor, Geocoris spp., and other predators are actively managed.

Greenhouse Tomato and Vegetable Production with ToCV and Other Whitefly-Vectored Virus Pressure

Pyrifluquinazon reduces Tomato chlorosis virus (ToCV) transmission by 40.91%, outperforming afidopyropen (33.33%) under identical laboratory conditions [1]. This superior virus suppression is mechanistically linked to its higher antifeedant potency (AFC₅₀ = 0.70 mg L⁻¹ vs. 2.13 mg L⁻¹ for afidopyropen) [1]. In greenhouse tomato efficacy trials, pyrifluquinazon at the recommended rate (46.8 g AI ha⁻¹) was as effective as the imidacloprid standard against greenhouse whitefly (Trialeurodes vaporariorum), with an LC₅₀ of 0.2469 μg g⁻¹ for adults exposed to treated foliage immediately after application [3]. This evidence positions pyrifluquinazon as a preferred procurement option for protected cropping systems where virus vector suppression is paramount.

Baseline Susceptibility Monitoring and Resistance Diagnosis in Whitefly Management Programs

The established baseline susceptibility of Bemisia tabaci to pyrifluquinazon (composite LC₅₀ = 1.24 mg L⁻¹; 95% CI: 0.35-1.85 mg L⁻¹, derived from 22 field populations) provides a quantitative reference for resistance monitoring laboratories and field advisors [1]. The absence of cross-resistance to pymetrozine and dinotefuran in these field populations confirms that pyrifluquinazon can be diagnostically deployed to assess field efficacy independent of prior exposure to these chemistries [1]. This baseline dataset supports procurement for research institutions, extension services, and commercial resistance monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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